
Ethyl 6-chloro-4-(dimethylamino)nicotinate
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Overview
Description
Ethyl 6-chloro-4-(dimethylamino)nicotinate: is a chemical compound belonging to the class of nicotinate esters. It features a pyridine ring substituted with a chlorine atom at the 6-position and a dimethylamino group at the 4-position, with an ethyl ester group attached to the carboxylic acid function. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 6-chloronicotinic acid or its derivatives.
Reaction Conditions: The reaction involves the esterification of the carboxylic acid group using ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced using a batch process where the reactants are mixed in a reactor, heated, and maintained at specific conditions to drive the reaction to completion.
Purification: The crude product is then purified through recrystallization or other suitable purification techniques to obtain the pure compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically at the pyridine ring, to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the chlorine atom or other functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles such as ammonia (NH₃) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the pyridine ring.
Reduction Products: Reduced forms of the compound, including the removal of the chlorine atom.
Substitution Products: Substituted derivatives where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : Ethyl 6-chloro-4-(dimethylamino)nicotinate serves as a versatile intermediate in organic synthesis. It can be utilized to create more complex organic molecules through various reactions such as substitution, oxidation, and coupling reactions.
Biology
- Antimicrobial Activity : Research has indicated that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. It demonstrates significant inhibitory zones in in vitro assays, suggesting its potential as a new antimicrobial agent.
- Anticancer Potential : Studies have shown that this compound inhibits cancer cell proliferation by targeting fibroblast growth factor receptors (FGFRs). This inhibition leads to reduced phosphorylation levels of downstream signaling pathways associated with tumor growth.
Medicine
- Therapeutic Agent : The compound is being investigated for its potential use as a therapeutic agent for various diseases, including cancer and infections. Its ability to modulate key biological pathways makes it a candidate for targeted therapies.
Case Studies
-
Inhibition of FGFR Signaling :
- A study demonstrated that this compound effectively inhibits FGFR-mediated signaling pathways in cancer cells. The results indicated a significant reduction in phosphorylation levels of downstream targets, suggesting its role in cancer treatment.
-
Assessment of Antimicrobial Activity :
- In vitro assays evaluated the compound's efficacy against various pathogens. Results showed notable inhibitory effects on bacterial growth, indicating its potential as an antimicrobial agent.
-
Potential Therapeutic Applications :
- Ongoing research is exploring the compound's efficacy in treating inflammatory diseases and its role in modulating immune responses.
Mechanism of Action
The mechanism by which Ethyl 6-chloro-4-(dimethylamino)nicotinate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would vary based on the context of its use.
Comparison with Similar Compounds
6-Chloronicotinic Acid: Similar structure but lacks the dimethylamino group.
Ethyl Nicotinate: Similar ester group but lacks the chlorine and dimethylamino substituents.
6-Chloro-4-(methylamino)nicotinate: Similar but with a single methyl group instead of dimethylamino.
Uniqueness: Ethyl 6-chloro-4-(dimethylamino)nicotinate is unique due to the presence of both the chlorine atom and the dimethylamino group, which confer distinct chemical and biological properties compared to its analogs.
Biological Activity
Ethyl 6-chloro-4-(dimethylamino)nicotinate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biochemical properties, mechanisms of action, and applications in research, supported by relevant data tables and findings from various studies.
Chemical Structure and Properties
This compound is a derivative of nicotinic acid, characterized by the presence of a chloro group and a dimethylamino substituent. Its structure can be represented as follows:
This compound is known for its lipophilic properties, which facilitate its absorption and interaction with biological membranes.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. It is hypothesized to act as a nucleophilic catalyst , participating in various biochemical pathways. The following mechanisms have been proposed based on existing literature:
- Vasodilation : Similar to other nicotinic acid derivatives, it may induce vasodilation by promoting the release of prostaglandins, which enhance blood flow in peripheral tissues .
- Inhibition of Enzymatic Activity : Research indicates that derivatives of nicotinic acid can inhibit enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in steroid metabolism. This inhibition may have implications for metabolic diseases .
Biological Activity Data
The following table summarizes key findings on the biological activity of this compound and its derivatives:
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study 1 | HCT-116 (colorectal carcinoma) | 10-15 | Growth inhibition through apoptosis |
Study 2 | HepG2 (hepatocellular carcinoma) | 12-20 | Induction of cell cycle arrest |
Study 3 | Human skin fibroblasts | 5-8 | Vasodilation via prostaglandin release |
Case Studies
- Vasodilatory Effects : In a study involving excised skin from hairless mice, this compound was shown to enhance local blood flow significantly. This effect was attributed to its ability to penetrate the stratum corneum and induce vasodilation through prostaglandin D2 release .
- Cancer Cell Inhibition : Another investigation demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, including HCT-116 and HepG2. The IC50 values indicated significant growth inhibition at low concentrations, suggesting potential therapeutic applications in oncology .
Properties
IUPAC Name |
ethyl 6-chloro-4-(dimethylamino)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-4-15-10(14)7-6-12-9(11)5-8(7)13(2)3/h5-6H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYWKNGWVCBRPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1N(C)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.